(4R)-4-(Boc-amino)-pentanoic acid
Description
Significance of Non-Proteinogenic Amino Acids in Organic Synthesis
The world of amino acids extends far beyond the 22 proteinogenic variants that are encoded by the genetic code to form proteins. rsc.org Non-proteinogenic amino acids (NPAAs) are a vast and diverse class of molecules that are not naturally incorporated into polypeptide chains but play crucial roles in various biological and chemical contexts. nih.govresearchgate.net In nature, thousands of NPAAs have been identified in organisms like bacteria, fungi, and plants, where they function as metabolic intermediates, signaling molecules, or components of non-ribosomal peptides with potent biological activities. nih.govtaylorandfrancis.com
In the realm of organic synthesis and drug discovery, NPAAs have become indispensable tools. nih.gov Their incorporation into peptide-based drug candidates can fundamentally alter the properties of these molecules. nih.govresearchgate.net While peptides made solely of natural amino acids often suffer from poor stability in biological systems, the introduction of NPAAs can significantly enhance their resistance to enzymatic degradation, improve their potency, increase permeability across biological membranes, and extend their bioavailability. nih.govtaylorandfrancis.comnih.gov This strategic modification allows chemists to design therapeutic peptides with superior "drug-like" properties. researchgate.net Furthermore, the vast structural diversity of NPAAs provides a rich palette for creating novel molecular scaffolds and probes to investigate protein structure and function. rsc.org
Importance of Stereochemical Purity and Enantiomeric Control in Chiral Synthesis
Many organic molecules, including amino acids, are chiral, meaning they exist in two non-superimposable mirror-image forms known as enantiomers. researchgate.net Biological systems, from enzymes to receptors, are themselves chiral and often exhibit a high degree of stereoselectivity, interacting preferentially with only one enantiomer of a chiral drug. researchgate.netnih.gov Consequently, the two enantiomers of a chiral therapeutic can have vastly different pharmacological profiles; one may be beneficial, while the other could be inactive or, in some cases, cause severe adverse effects. nih.gov
This makes stereochemical purity a paramount concern in the pharmaceutical industry. researchgate.netmdpi.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) now require that all chiral bioactive drug molecules be thoroughly tested for efficacy and safety as single, pure enantiomers whenever possible. researchgate.net The development of a new enantiomerically pure drug relies on several key strategies, including stereoselective synthesis, which aims to produce the desired enantiomer with high purity. mdpi.com This precise control over the three-dimensional arrangement of atoms, or enantiomeric control, is essential not only for ensuring the safety and efficacy of pharmaceuticals but also for minimizing the potential for unwanted drug interactions and metabolic issues. researchgate.netnih.gov Stability testing to ensure that a pure enantiomer does not racemize (convert into a mixture of both enantiomers) is also a critical part of drug development. canada.ca
Overview of (4R)-4-(Boc-amino)-pentanoic acid's Role in Complex Molecular Architecture and Chemical Biology
This compound is a prime example of a chiral building block that embodies the principles of non-proteinogenic amino acid utility and stereochemical precision. Its structure is characterized by several key features that make it a valuable asset in synthetic chemistry:
A Non-Proteinogenic Backbone: As a derivative of pentanoic acid, it falls into the category of non-standard amino acids, offering a unique scaffold for building novel molecules.
Defined Stereochemistry: The "(4R)" designation specifies the exact three-dimensional configuration at the chiral center (carbon-4). This is crucial for creating molecules that can interact with biological targets in a highly specific manner. smolecule.com
A Protected Amino Group: The amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be removed selectively when needed, a critical feature in multi-step syntheses like peptide synthesis. smolecule.com
While it primarily serves as an intermediate, the strategic value of this compound lies in its application as a starting material for more complex, high-value molecules. Its structure allows it to be incorporated into the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds. smolecule.com For instance, structurally similar Boc-protected chiral amino acids are used as key intermediates in the synthesis of important pharmaceuticals, such as the heart failure medication Sacubitril. chemicalbook.com By providing a well-defined, stereochemically pure fragment, it enables chemists to construct larger, more intricate molecular architectures with a high degree of control, which is fundamental to modern drug discovery and chemical biology. smolecule.com
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (4R)-4-[(tert-butoxycarbonyl)amino]pentanoic acid |
| Molecular Formula | C₁₀H₁₉NO₄ |
| Molecular Weight | 217.26 g/mol |
| CAS Number | 214402-34-3 |
| Appearance | White powder |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYVXURBKURNKE-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214402-34-3 | |
| Record name | (4R)-4-{[(tert-butoxy)carbonyl]amino}pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4r 4 Boc Amino Pentanoic Acid and Its Derivatives
Asymmetric Synthesis Strategies for Enantioselective Production
The enantioselective production of (4R)-4-(Boc-amino)-pentanoic acid and its derivatives relies on strategies that can precisely control the stereochemistry at the chiral center. Key approaches include biocatalytic transformations using engineered enzymes and asymmetric syntheses mediated by small organic molecules (organocatalysts) or chiral auxiliaries.
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, either isolated or in whole-cell systems, allows for reactions under mild conditions with exceptional stereocontrol. mdpi.com
Glutamate (B1630785) dehydrogenase (GDH) is an enzyme that naturally catalyzes the reversible reductive amination of α-ketoglutarate to L-glutamate. mdpi.com Through protein engineering, the substrate scope of GDH has been expanded to include non-natural keto acids, making it a valuable tool for synthesizing chiral amino acids. mdpi.comacs.org
A notable success in this area is the engineering of GDH from Escherichia coli (EcGDH) for the synthesis of (R)-4-aminopentanoic acid from levulinic acid. frontiersin.org By analyzing the crystal structure, researchers identified key residues (K116 and N348) that influence substrate specificity. frontiersin.org A combinatorial saturation mutagenesis library targeting these sites led to the discovery of the double mutant EcGDHK116Q/N348M. This engineered enzyme demonstrated the ability to efficiently catalyze the reductive amination of levulinic acid, a γ-keto acid, which is a significant deviation from the enzyme's natural α-keto acid substrate. frontiersin.org
The engineered enzyme, coupled with a formate (B1220265) dehydrogenase (FDH) for cofactor (NADH) regeneration, achieved a high conversion rate of over 97% for 0.4 M levulinic acid within 11 hours, producing (R)-4-aminopentanoic acid with excellent stereoselectivity (>99% enantiomeric excess, ee). frontiersin.org This strategy highlights how structure-guided engineering can repurpose natural enzymes for the production of high-value, non-canonical amino acids. acs.orgfrontiersin.org
Table 1: Performance of Engineered Glutamate Dehydrogenase (GDH) in Asymmetric Amination
| Enzyme Variant | Substrate | Product | Conversion | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| EcGDHK116Q/N348M | Levulinic Acid | (R)-4-aminopentanoic acid | >97% | >99% |
| Engineered CdGluDH | l-phosphinothricin precursor | l-phosphinothricin | - | - |
Data compiled from studies on engineered glutamate dehydrogenases. acs.orgfrontiersin.org
The use of renewable biomass as a starting material aligns with the principles of green chemistry. researchgate.net Levulinic acid is a key platform chemical that can be readily produced from the acid-catalyzed dehydration of lignocellulosic biomass. frontiersin.org The enzymatic conversion of levulinic acid to (R)-4-aminopentanoic acid represents a sustainable route to this chiral γ-amino acid. frontiersin.org
Other biomass-derived intermediates, such as α-hydroxyl acids, can also be converted into amino acids. nih.govosti.gov For example, a heterogeneous ruthenium-on-carbon-nanotubes (Ru/CNT) catalyst has been shown to transform α-hydroxyl acids (like lactic acid) into α-amino acids (like alanine) via a dehydrogenation-reductive amination pathway. nih.govosti.gov While this produces α-amino acids, the principle of using biomass-derived functionalized acids is broadly applicable.
Furthermore, chemo-enzymatic routes have been developed to convert other biomass products, like furfural (B47365) from corncobs, into noncanonical amino acids such as β-(2-furyl)serine using threonine aldolases. jiangnan.edu.cn This demonstrates the versatility of combining chemical catalysis to obtain platform chemicals from biomass with highly selective biocatalysis to build complex chiral molecules. researchgate.netjiangnan.edu.cn
Table 2: Examples of Amino Acid Synthesis from Biomass-Derived Precursors
| Biomass Precursor | Intermediate | Biocatalyst/Catalyst | Product Amino Acid |
|---|---|---|---|
| Lignocellulose | Levulinic Acid | Engineered GDH | (R)-4-aminopentanoic acid |
| Lignocellulose | α-Hydroxyl Acids | Ru/CNT | α-Amino Acids (e.g., Alanine) |
| Corncob | Furfural | L-threonine aldolase | β-(2-furyl)serine |
This table summarizes various pathways from biomass to amino acids. frontiersin.orgosti.govjiangnan.edu.cn
Organocatalysis, which uses small, metal-free organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in organic synthesis. thieme-connect.comnih.gov These methods often provide high enantioselectivity under mild reaction conditions.
L-proline is a versatile and widely used organocatalyst capable of promoting various asymmetric reactions, including α-functionalizations of carbonyl compounds like aldehydes and ketones. nih.govresearchgate.net Proline-catalyzed asymmetric α-hydroxylation is a well-established method for introducing a hydroxyl group at the α-position of a carbonyl compound with high enantioselectivity. nih.gov
The mechanism typically involves the formation of a chiral enamine intermediate between proline and the carbonyl substrate. This enamine then reacts with an electrophilic oxygen source, such as nitrosobenzene, to form the α-hydroxy carbonyl product with a stereochemistry dictated by the catalyst. nih.gov The resulting chiral α-hydroxy aldehydes or ketones are valuable synthetic intermediates that can be further elaborated into target molecules, including amino acids, through subsequent chemical steps like reductive amination. While not a direct synthesis of the final amino acid, this strategy provides a robust method for establishing the key stereocenter early in a synthetic sequence. nih.govthieme-connect.com
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. Asymmetric Michael additions are particularly powerful for synthesizing β-amino acids. mdpi.com This strategy involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.
For the synthesis of β-amino acid derivatives, this typically involves the addition of a chiral amine or a chiral enolate equivalent to an α,β-unsaturated ester or ketone. researchgate.netnih.gov One approach uses a chiral lithium amide, derived from a chiral amine, which adds to a trisubstituted (E)-α,β-unsaturated ester. A subsequent face-selective protonation of the resulting enolate intermediate yields the N-protected β-amino ester with high stereocontrol. researchgate.net
Another powerful technique involves the use of chiral auxiliaries. For instance, a chiral Ni(II) complex of a Schiff base of glycine (B1666218) can act as a chiral nucleophilic glycine equivalent. nih.gov Its Michael addition to α,β-unsaturated acceptors, such as 3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones, proceeds with a high degree of stereocontrol, leading to the formation of β-substituted pyroglutamic acids, which are precursors to β-amino acids. nih.gov The stereochemical outcome of these reactions is often robust and not significantly influenced by solvents or bases, producing a single diastereomer in many cases. nih.gov This method allows for the synthesis of various enantiomerically pure β-amino acids by selecting the appropriate chiral auxiliary and Michael acceptor.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (R)-4-aminopentanoic acid |
| (S)-β-transaminases |
| α-ketoglutarate |
| Alanine |
| Aspartic acid |
| β-(2-furyl)serine |
| Furan |
| Furfural |
| Glutamate |
| Glycine |
| L-homophenylalanine |
| L-isoleucine |
| L-leucine |
| L-norvaline |
| L-phosphinothricin |
| L-valine |
| Lactic acid |
| Leucine |
| Levulinic acid |
| Nitrosobenzene |
| Phenylalanine |
| Proline |
| Pyroglutamic acid |
| Valine |
Dynamic Kinetic Resolution Techniques in Synthesis
Dynamic kinetic resolution (DKR) represents a powerful strategy for the asymmetric synthesis of chiral molecules, theoretically allowing for a 100% yield of a single enantiomer from a racemic mixture. princeton.edu This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. princeton.edu For the synthesis of chiral amino acids, DKR can be particularly effective.
In a typical DKR process, the resolution step must be irreversible to maintain high enantioselectivity, and the rate of racemization should ideally be faster than or at least equal to the rate of the reaction of the faster-reacting enantiomer. princeton.edu Various catalysts, including enzymes and metal complexes, can be employed for both the resolution and racemization steps. princeton.edunih.gov For instance, the use of stereoselective amino acid amidases in the presence of a racemase, such as α-amino-ε-caprolactam racemase, has been successfully applied to the synthesis of chiral amino acids from their corresponding amides. nih.gov While specific applications of DKR for the direct synthesis of this compound are not extensively detailed in the provided context, the general principles are highly relevant for the production of chiral amino acids. rsc.orgscispace.comresearchgate.net
Key Parameters for Effective Dynamic Kinetic Resolution
| Parameter | Requirement | Rationale |
| Kinetic Resolution | Irreversible | To ensure high enantioselectivity of the final product. princeton.edu |
| Enantiomeric Ratio (E) | E > ~20 | A higher E value (kR/kS) indicates better differentiation between enantiomers. princeton.edu |
| Racemization Rate (kinv) | kinv ≥ kR (fast-reacting enantiomer) | Prevents depletion of the faster-reacting enantiomer, maximizing yield. princeton.edu |
| Side Reactions | Absent | Spontaneous reactions or product racemization compromise the process. princeton.edu |
Asymmetric Claisen Rearrangements for Related Amino Acid Scaffolds
The asymmetric Claisen rearrangement is a robust method for carbon-carbon bond formation with excellent stereocontrol, making it a valuable tool in the synthesis of non-proteinogenic amino acids. thieme-connect.comnih.gov This pericyclic reaction, when applied to allylic esters of protected amino acids, can generate γ,δ-unsaturated amino acids with high diastereoselectivity and enantioselectivity. thieme-connect.com
One prominent approach involves the use of chelated enolates of N-protected glycine allyl esters. thieme-connect.comresearchgate.net Deprotonation with a strong base like LDA followed by the addition of a metal salt, such as zinc chloride, forms a chelated enolate. This intermediate undergoes a Claisen rearrangement, often through a chair-like transition state, to yield the desired unsaturated amino acid. thieme-connect.comthieme-connect.com The stereochemical outcome can be controlled by the geometry of the starting allylic ester and the use of chiral ligands or auxiliaries. thieme-connect.comnih.gov For instance, cinchona alkaloids have been successfully employed as chiral ligands to induce high enantiomeric excess in the rearranged products. thieme-connect.com
While the direct application to this compound is not explicitly described, the principles of the asymmetric Claisen rearrangement are broadly applicable to the synthesis of various chiral amino acid scaffolds. thieme-connect.comnih.govthieme-connect.comresearchgate.netnih.gov
Examples of Asymmetric Claisen Rearrangements in Amino Acid Synthesis
| Rearrangement Type | Key Features | Stereoselectivity |
| Chelate-Enolate Claisen | Uses chelated metal enolates of amino acid esters. | High diastereoselectivity (often >98% ds) and enantioselectivity (70-90% ee). thieme-connect.com |
| Eschenmoser-Claisen | Employs a C2-symmetric chiral auxiliary. | Excellent diastereoselectivities and high enantioselectivities (87-93% ee). nih.gov |
| Thio-Claisen | Utilizes a C2-symmetric chiral auxiliary with a thioamide substrate. | Excellent diastereoselectivities and enantioselectivities. nih.gov |
Chemical Synthesis Protocols
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. chemimpex.comorganic-chemistry.org Its stability under a variety of reaction conditions and its facile removal under acidic conditions make it an ideal choice for protecting the amino functionality of (4R)-4-aminopentanoic acid. The Boc group enhances the stability and solubility of the amino acid derivative, facilitating its use in subsequent synthetic steps. chemimpex.com
The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgfrontiersin.org This reaction can be performed under aqueous or anhydrous conditions. organic-chemistry.org For the synthesis of this compound, after the chiral amine is formed, the Boc protection step is carried out. This involves treating the (S)-4-aminopentanoic acid with Boc-anhydride in the presence of a base like sodium hydroxide (B78521) in a suitable solvent such as a mixture of tert-butanol (B103910) and water. frontiersin.org The reaction mixture is typically stirred at room temperature to ensure complete conversion. frontiersin.org
Multi-Step Homologation Sequences and Functional Group Interconversions
The synthesis of β- and γ-amino acids often involves homologation sequences, where an α-amino acid is converted into its higher homolog. researchgate.net These multi-step sequences typically involve a series of functional group interconversions. One common strategy is the Arndt-Eistert homologation, which has been adapted for the conversion of N-protected α-amino acids to their β-homologs. researchgate.net
More advanced methods utilize chiral nucleophilic glycine equivalents, such as those derived from Ni(II) complexes of Schiff bases. nih.govmdpi.comacs.org These complexes can be alkylated, and subsequent disassembly of the complex yields the desired α-substituted amino acid. nih.govmdpi.com This methodology allows for the synthesis of a wide variety of tailor-made amino acids. While direct examples for this compound are not provided, the combination of Matteson homologations with Claisen rearrangements offers a versatile route to highly substituted unsaturated amino acids, which can then be further functionalized. uni-saarland.de
Ring-Opening and Selective Deprotection Methodologies
Ring-opening reactions of cyclic precursors provide a powerful strategy for accessing linear amino acid derivatives. For instance, the ring-opening of cyclic ketones or their derivatives can lead to distal amino acids. researchgate.net A recently developed method involves the ring-opening amino esterification of cyclic ketones, which can directly afford γ-, δ-, and ε-amino esters. researchgate.net These esters can then be hydrolyzed to the corresponding amino acids. researchgate.net
In the context of polypeptide synthesis, the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is a common method for preparing poly(amino acid)s. researchgate.netmdpi.com Following polymerization, the side-chain protecting groups are removed. For example, benzyl (B1604629) protecting groups can be cleaved using a mixture of HBr in acetic acid. researchgate.netmdpi.com Selective deprotection is a critical step in these syntheses, allowing for the unmasking of specific functional groups while others remain protected. The Boc group, for instance, can be selectively removed under acidic conditions, leaving other protecting groups like Cbz or Fmoc intact. researchgate.net
Stereoselective Hydrogenation Reactions
Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral amines, including the precursors to this compound. nih.govacs.org This technique involves the reduction of a prochiral substrate, such as an imine or an enamine, using a chiral catalyst to produce a single enantiomer of the amine product with high enantioselectivity. nih.govacs.org
Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are widely used for this purpose. nih.govajchem-b.com The choice of metal and chiral ligand is crucial for achieving high enantiomeric excess. For the synthesis of γ-chiral amines, the asymmetric hydrogenation of γ-branched allylamines has been shown to be effective. researchgate.net For example, a bisphosphine-Rh catalyst has been used to hydrogenate N-phthaloyl allylamines to give the desired γ-chirogenic amines in quantitative yields and with excellent enantioselectivities (up to >99% ee). researchgate.net
The stereochemical outcome of the hydrogenation of N-chiral imines can be influenced by factors such as the catalyst, solvent, and the cis/trans ratio of the imine substrate. beilstein-journals.org For instance, Raney-Ni catalysts have been shown to provide significantly higher diastereomeric ratios in the reduction of certain (S)-N-phenylethylimines compared to palladium or platinum catalysts. beilstein-journals.org
Synthetic Optimization and Scalability Studies
The efficient and stereoselective synthesis of this compound is of significant interest due to its role as a chiral building block in pharmaceutical chemistry. Optimization of synthetic routes to enhance yield, purity, and scalability is a critical focus of process chemistry. This section details advanced methodologies aimed at improving the synthesis of this compound and its derivatives.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. scispace.comresearchgate.net The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields and purity. mdpi.comresearchgate.net This enhancement is attributed to the unique heating mechanism of microwaves, which involves direct coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on thermal conductivity. scispace.com
In the context of amino acid chemistry, microwave heating has been successfully employed for the esterification and protection of amino acids, including the introduction of the tert-butoxycarbonyl (Boc) group. researchgate.netscirp.org For sterically hindered amines, such as the chiral center in the precursor to this compound, microwave-assisted synthesis at controlled temperatures (e.g., 50–60°C) can significantly improve reaction kinetics and yield. The rapid energy transfer overcomes activation barriers more efficiently than conventional oil baths, accelerating the rate-limiting steps of the reaction. scirp.org This technology is considered a cornerstone of modern green chemistry, providing a more energy-efficient route for synthesizing valuable organic compounds. scispace.com
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |
| Reaction Time | Several hours (e.g., 8-12 h) | Minutes (e.g., 2-15 min) | mdpi.comresearchgate.net |
| Energy Transfer | Conduction/Convection (slow, inefficient) | Direct Dielectric Heating (rapid, efficient) | scispace.comscirp.org |
| Typical Yield | Moderate to Good | Good to Excellent | mdpi.com |
| Side Reactions | More prevalent due to prolonged heating | Often reduced due to short reaction times | researchgate.net |
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Boc-Protection of Amino Acids.
Achieving high yield and, crucially, high diastereoselectivity is paramount in the synthesis of enantiomerically pure compounds like this compound. Several advanced strategies have been developed to address these challenges.
One of the most effective approaches for ensuring high stereoselectivity is the use of enzymatic catalysis. For instance, engineered enzymes such as glutamate dehydrogenase have been utilized to transform levulinic acid into (R)-4-aminopentanoic acid with exceptional enantiomeric excess (>99% ee) and high conversion rates (>97%). frontiersin.org This biocatalytic method offers an environmentally friendly and highly specific route to the desired stereoisomer. frontiersin.org
Chemical methods also provide robust solutions. The diastereoselective Reformatsky reaction, for example, can be controlled by the choice of N-protecting group; N,N-dibenzylamino aldehydes tend to yield anti-products, whereas N-Boc protected amino aldehydes can favor the formation of syn-products, allowing for tunable stereochemical outcomes. researchgate.net Another powerful technique is dynamic kinetic resolution (DKR), which can convert a racemic starting material into a single, desired enantiomer. In DKR, one enantiomer is selectively reacted while the other is continuously racemized, theoretically allowing for a 100% yield of the target diastereomer. acs.org Optimization of reaction parameters, such as the choice of base, solvent, and catalyst, is critical in these processes to maximize both yield and diastereoselectivity. acs.org
| Strategy | Description | Key Advantage(s) | Reference |
| Enzymatic Resolution | Utilizes engineered enzymes (e.g., dehydrogenases) for stereospecific reductive amination. | Extremely high enantioselectivity (>99% ee); environmentally friendly process. | frontiersin.org |
| Diastereoselective Reactions | Employs chiral auxiliaries or substrates (e.g., Boc-protected aldehydes) in reactions like aldol (B89426) or Reformatsky to control stereochemistry. | Tunable control over the formation of specific stereoisomers. | researchgate.net |
| Dynamic Kinetic Resolution (DKR) | Combines rapid racemization of the undesired enantiomer with stereoselective reaction of the desired one. | High theoretical yield of a single enantiomer from a racemic mixture. | acs.org |
| Convergent Synthesis | Joins complex, pre-synthesized fragments in the later stages of the synthesis. | Increases overall efficiency and yield, simplifying purification. | acs.org |
Table 2: Advanced Strategies for Improving Yield and Diastereoselectivity.
Scaling up the synthesis of this compound from a laboratory setting to a preparative or industrial scale introduces a distinct set of challenges that must be addressed for a viable process. The primary goal is to develop a robust, safe, and cost-effective method that consistently produces the target compound in high yield and purity. clockss.org
For purification, methods must be scalable. While chromatography is common in the lab, crystallization is often the preferred method for large-scale purification due to its lower cost and ability to handle large volumes. clockss.org Furthermore, the adoption of modern technologies such as continuous flow reactors can offer superior control over reaction parameters, leading to improved consistency and safety. An ideal scalable process minimizes the use of hazardous reagents and heavy metals, opting for milder reaction conditions and more environmentally friendly solvents whenever possible. clockss.org
| Consideration | Implication for Preparative Scale Synthesis | Example/Strategy | Reference |
| Cost-Effectiveness | Reduces overall production cost. | Use of inexpensive starting materials and catalysts (e.g., non-heavy metals). | clockss.orgnih.gov |
| Step Economy | Maximizes overall yield and minimizes waste. | Designing convergent routes; minimizing protection/deprotection steps. | acs.org |
| Scalable Purification | Enables efficient isolation of large quantities of pure product. | Developing crystallization procedures instead of relying on chromatography. | clockss.org |
| Process Control & Safety | Ensures consistent product quality and safe operation. | Use of continuous flow reactors; selection of mild reaction conditions. | clockss.org |
| Environmental Impact | Reduces waste and improves sustainability ("Green Chemistry"). | Avoiding toxic solvents and heavy metal catalysts. | clockss.org |
Table 3: Key Considerations for Process Development and Scale-Up.
Applications in Peptide and Peptidomimetic Chemistry
Role as a Key Building Block in Peptide Synthesis
The incorporation of non-proteinogenic amino acids like (4R)-4-(Boc-amino)-pentanoic acid into peptide chains is a critical strategy for developing new therapeutic agents and research tools. The Boc protecting group is widely utilized in peptide synthesis to temporarily block the N-terminus, preventing unwanted side reactions during the coupling of amino acid residues.
Solid-Phase Peptide Synthesis (SPPS) Implications
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and automated synthesis of peptides. peptide.comwpmucdn.com In SPPS, the C-terminal amino acid is anchored to an insoluble resin support, and subsequent amino acids are added in a stepwise manner. peptide.com this compound is well-suited for Boc-based SPPS protocols. peptide.com
The general cycle of Boc-SPPS involves the following steps:
Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA). peptide.comchempep.com
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base to free the N-terminal amine for the next coupling reaction. peptide.com
Coupling: The incoming Boc-protected amino acid is activated and coupled to the N-terminus of the resin-bound peptide. wpmucdn.com
Washing: Excess reagents and byproducts are washed away before the next cycle begins. peptide.com
This iterative process is repeated until the desired peptide sequence is assembled. wpmucdn.com The use of this compound within this framework allows for the precise insertion of a γ-amino acid at specific positions within the peptide chain, a key step in creating peptides with novel properties.
Design and Synthesis of Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govwjarr.com this compound serves as a valuable scaffold in the design and synthesis of various peptidomimetics.
Induction and Stabilization of Secondary Structures (e.g., Helical Foldamers)
The incorporation of conformationally constrained amino acids is a powerful strategy for inducing and stabilizing specific secondary structures in peptides, such as helices and turns. nih.gov Unnatural helical peptidic foldamers, constructed from non-natural amino acids, have garnered significant attention for their ability to mimic protein segments and their potential applications in various scientific fields. rsc.org The stereochemistry and substitution pattern of this compound can influence the backbone torsion angles of a peptide, promoting the formation of stable helical structures. These helical foldamers can mimic the α-helices of proteins, which are often involved in critical biological interactions. rsc.org
| Parameter | Description |
| Building Block | This compound |
| Resulting Structure | Helical Foldamer |
| Stabilizing Factors | Intramolecular hydrogen bonding and constrained backbone torsion angles. |
| Potential Applications | Mimicry of protein α-helices, development of protein-protein interaction inhibitors. |
Development of Physiologically Active Artificial Peptides
By incorporating this compound, researchers can create artificial peptides with tailored biological activities. nih.gov The modification of natural peptide sequences with this γ-amino acid can lead to analogs with altered receptor binding affinities, improved selectivity, and increased resistance to proteases. This approach is crucial in the development of new peptide-based drugs with enhanced therapeutic profiles.
Mimicry of Natural Amino Acid Residues (e.g., Glutamine Mimics)
The side chain of glutamine plays a significant role in the biological activity of many peptides. In some cases, replacing glutamine with a mimic can lead to improved properties. The structure of this compound, after deprotection and potential side-chain modification, can serve as a scaffold to mimic the spatial arrangement and hydrogen bonding capabilities of a glutamine residue. For instance, in the context of developing inhibitors for specific enzymes or protein-protein interactions, such mimics can provide a more stable and effective alternative to the natural amino acid. nih.gov
Structural Influence on Peptide Properties
The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. The compound this compound, a protected γ-amino acid, serves as a key building block in this endeavor. Its unique structural features—specifically the extended carbon backbone compared to natural α-amino acids—exert significant influence over the resulting peptide's three-dimensional shape and, consequently, its biological function. This influence is primarily observed in the modulation of molecular recognition processes and the introduction of predictable structural constraints.
Modulation of Molecular Recognition and Binding Affinity
Molecular recognition between a peptide and its biological target, such as a receptor or enzyme, is critically dependent on a precise three-dimensional fit and complementary intermolecular interactions. The conformational flexibility of natural peptides can be a drawback, as they may adopt numerous shapes in solution, only one of which might be the active conformation for binding. This conformational entropy can lead to a weaker binding affinity.
Structure-activity relationship (SAR) studies are often conducted to quantify these effects. In a typical study, analogues of a parent peptide are synthesized, where specific residues are replaced with the γ-amino acid, and their binding affinities are measured.
Table 1: Illustrative Structure-Activity Relationship Data for a Hypothetical Peptide Antagonist
This table presents hypothetical data to illustrate the impact of incorporating (4R)-4-amino-pentanoic acid on the binding affinity of a peptide targeting the hypothetical "Receptor X."
| Compound ID | Peptide Sequence | Modification | Binding Affinity (Kᵢ, nM) | Fold Improvement |
| Peptide-WT | Leu-Phe-Gly-Lys-Val | Wild-Type | 250 | 1.0 |
| Peptide-G3γ | Leu-Phe-(γ⁴-Amp)-Lys-Val | Gly³ → (4R)-4-amino-pentanoic acid | 85 | 2.9 |
| Peptide-K4γ | Leu-Phe-Gly-(γ⁴-Amp)-Val | Lys⁴ → (4R)-4-amino-pentanoic acid side chain mimic | 310 | 0.8 |
| Peptide-L1γ | (γ⁴-Amp)-Phe-Gly-Lys-Val | Leu¹ → (4R)-4-amino-pentanoic acid | 45 | 5.6 |
Note: Data are hypothetical. (γ⁴-Amp) represents the (4R)-4-amino-pentanoic acid residue.
The illustrative data shows that strategic replacement of an α-amino acid with the γ-amino acid can lead to a significant enhancement in binding affinity (e.g., Peptide-L1γ). This improvement is attributed to the modified backbone forcing the peptide into a more bioactive conformation, thereby improving its recognition by the target receptor. nih.gov
Conformational Restraints and Molecular Scaffolding
One of the most significant consequences of incorporating γ-amino acids into a peptide backbone is the introduction of conformational restraints. nih.govresearchgate.net Unlike α-amino acids, which have two carbons between the amide nitrogen and the subsequent carbonyl carbon, γ-amino acids have four. This extended and more flexible backbone allows γ-peptides and α/γ-hybrid peptides to fold into unique and highly stable secondary structures known as "foldamers." These structures, such as helices and turns, are often inaccessible to peptides composed solely of natural α-amino acids.
The this compound building block acts as a powerful tool to induce these predictable folding patterns. By locking a peptide into a specific conformation, researchers can:
Reduce conformational flexibility: This minimizes the entropic cost of binding, which can lead to higher affinity and specificity. nih.gov
Enhance metabolic stability: A fixed, unnatural conformation can make the peptide more resistant to degradation by proteases.
Serve as a molecular scaffold: The rigid, folded structure can be used as a framework to present amino acid side chains in a precise three-dimensional arrangement. nih.govresearchgate.netnih.gov This allows for the design of peptidomimetics that mimic the functional epitopes of larger proteins.
The conformational effects are often characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), which provide detailed information about the peptide's structure in solution. nih.govmdpi.com
Table 2: Hypothetical Conformational Analysis of a Peptide Analogue
This table presents hypothetical data from a conformational study to illustrate how (4R)-4-amino-pentanoic acid can induce a specific secondary structure.
| Peptide | Key Residue | Predominant Conformation (in Methanol) | Helical Content (%) (from CD Spectra) | Key Dihedral Angle (φ) |
| Parent Peptide | Glycine³ | Random Coil | < 5% | Not applicable |
| Analogue Peptide | (4R)-4-amino-pentanoic acid³ | 14-Helix | ~70% | -150° ± 10° |
Note: Data are hypothetical and illustrative of typical findings in foldamer research. The 14-helix is a common secondary structure motif in γ-peptides.
As illustrated in the hypothetical data, the introduction of the γ-amino acid residue transforms a flexible, "random coil" peptide into one with a highly ordered and stable helical structure. This ability to enforce a specific geometry is the foundation of its use as a conformational restraint and a molecular scaffolding element in the design of advanced peptidomimetics. nih.gov
Integration in Complex Molecule and Natural Product Synthesis
Combinatorial Library Design and Synthesis
Combinatorial chemistry is a powerful strategy in drug discovery that involves the systematic and repetitive linking of various "building blocks" to generate a large collection of structurally diverse compounds, known as a chemical library nih.gov. These libraries are then screened against biological targets to identify new lead compounds. (4R)-4-(Boc-amino)-pentanoic acid and other protected amino acids are ideal building blocks for this purpose due to their bifunctional nature and the robust chemistry associated with the Boc protecting group.
Strategies for Generating Molecular Diversity in Chemical Libraries
The primary goal of a combinatorial library is to maximize molecular diversity to explore a vast chemical space effectively chalmers.se. Diversity-Oriented Synthesis (DOS) is a key strategy that aims to produce collections of compounds with a high degree of structural variety, often inspired by natural product scaffolds nih.govmdpi.com. Boc-protected amino acids and their derivatives are central to several diversification strategies.
Appendage Diversity: This is the most straightforward strategy, where the sequence and type of amino acid building blocks are varied. By using a wide range of natural and non-natural Boc-amino acids, a vast number of unique linear or cyclic peptides can be generated ethz.ch.
Stereochemical Diversity: Molecular diversity can be significantly increased by systematically incorporating both L- and D-isomers of amino acids. For example, in the synthesis of macrocyclic peptidomimetics, combining different stereoisomers of Boc-protected building blocks leads to a library of distinct diastereomeric products pnas.org.
Scaffold Diversity: This advanced strategy involves altering the core structure or backbone of the molecules in the library. Starting from a common intermediate derived from a Boc-amino acid, different reaction pathways can be employed to generate a variety of distinct molecular skeletons nih.govethz.ch. This can involve cyclization reactions, multicomponent reactions, or the use of building blocks that induce specific folds or turns in the molecular structure. The "build/couple/pair" strategy is one such approach where building blocks are assembled, coupled, and then subjected to intramolecular reactions to create complex, diverse scaffolds pnas.org.
Functional Group Diversity: Beyond the standard amino acid side chains, diversity can be introduced by incorporating building blocks with unique functional groups. For example, unprotected amino acids can be used as submonomers in peptoid synthesis, where the free carboxylate can be subsequently coupled to various amines, alcohols, or thiols, creating a library with diverse side-chain functionalities .
By combining these strategies, chemists can generate highly complex and diverse libraries of molecules, increasing the probability of discovering novel compounds with desired biological activities.
Emerging Research Areas and Advanced Applications
Applications in Biotechnology and Biopharmaceuticals
Boc-protected amino acids are fundamental building blocks in the synthesis of peptides and the modification of biomolecules. vectorlabs.com The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise chemical reactions, which is crucial in the complex assembly of biopharmaceuticals. vectorlabs.com
Development of Bioconjugates with Enhanced Properties
Bioconjugation involves the linking of different molecules to create novel constructs with combined or enhanced properties. Boc-protected amino acids can be used to introduce specific functionalities or to act as spacers in these conjugates. vectorlabs.comnih.gov The chiral nature of (4R)-4-(Boc-amino)-pentanoic acid could be leveraged to create stereospecific interactions in the final bioconjugate, potentially leading to improved efficacy or targeting. However, specific research on the use of This compound in developing bioconjugates with enhanced properties is not currently available in the reviewed literature.
Role in Materials Science and Polymer Chemistry
Chiral building blocks are of significant interest in materials science for the creation of polymers with ordered, three-dimensional structures. acs.orggoogle.com The stereochemistry of the monomer unit can dictate the macroscopic properties of the resulting polymer.
Development of Novel Polymers with Tailored Properties
Gamma-amino acids, such as the parent structure of This compound , can be used to synthesize polyamides (nylons) and other polymers. mdpi.comwikipedia.org The incorporation of a chiral center into the polymer backbone can influence properties like thermal stability, crystallinity, and biodegradability. Research has explored the synthesis of various polyamino acids with functional side chains, demonstrating the versatility of these building blocks. Despite this, there is no specific information available on the polymerization of This compound or the properties of such a polymer.
Research into Biodegradable Plastics and Sustainable Materials
Polymers derived from naturally occurring building blocks like amino acids are promising candidates for the development of biodegradable and sustainable materials. The amide bonds in polyamides derived from amino acids can be susceptible to hydrolysis, leading to degradation. While there is a broad interest in amino acid-based polymers for these applications, specific studies focusing on This compound in the context of biodegradable plastics have not been identified.
Functionality in Proteolysis-Targeting Chimera (PROTAC) Linker Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. axispharm.com A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. nih.gov The nature of this linker—its length, rigidity, and chemical composition—is a critical determinant of the PROTAC's efficacy.
Alkyl and polyethylene (B3416737) glycol (PEG) chains are common motifs in PROTAC linkers. nih.govresearchgate.net Boc-protected amino acids and other small molecules are frequently used as building blocks to construct these linkers in a modular and systematic way. While various Boc-protected amino acids serve as components of PROTAC linkers, no specific examples of the incorporation of This compound into a PROTAC linker have been documented in the reviewed scientific literature. The stereochemistry of the linker can be a crucial factor in the formation of a stable and effective ternary complex between the target protein, the PROTAC, and the E3 ligase.
| PROTAC Linker Component | Key Characteristics | Examples of Building Blocks |
| Chain | Length, Flexibility, Solubility | Alkyl chains, PEG units |
| Connectors | Chemical Stability | Amides, Triazoles |
| Building Blocks | Modular Synthesis | Boc-protected amino acids, Carboxylic acids |
This table represents common strategies in PROTAC linker design and does not include specific data for this compound.
Future Directions in Amino Acid Research and Advanced Derivatization
The landscape of amino acid research is in a constant state of innovation, driven by the pursuit of novel therapeutic agents and advanced materials. Within this dynamic field, non-canonical amino acids (ncAAs) have emerged as pivotal building blocks, offering a vastly expanded chemical space for the design of molecules with tailored properties. The chiral γ-amino acid, this compound, with its defined stereochemistry and versatile functional groups, is well-positioned to contribute to these future advancements.
While extensive research focusing specifically on This compound is not yet prevalent in publicly accessible scientific literature, its structural characteristics as a chiral γ-amino acid are indicative of its potential in several burgeoning research areas. The deprotected form of this molecule, (R)-4-aminopentanoic acid , is acknowledged as a significant intermediate in the synthesis of innovative pharmaceuticals. Notably, these pharmaceutical agents are often targeted for the treatment of central nervous system (CNS) injuries and neurodegenerative diseases. This highlights the foundational role of this compound as a key starting material in the intricate synthetic pathways leading to these complex and vital therapeutics.
A significant area of contemporary research is the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. The incorporation of γ-amino acids, such as this compound, into peptide backbones is a well-established strategy to enhance resistance to proteolytic degradation, thereby improving their in vivo stability. The specific stereochemistry at the fourth carbon (the 'R' configuration) of this molecule can be strategically employed to guide the folding of peptidomimetics into specific secondary structures, such as helices or turns. This conformational control is paramount for accurately mimicking the bioactive shape of natural peptides, which is essential for achieving high potency and selectivity in the inhibition of enzymes or the modulation of protein-protein interactions.
Future Directions in Amino Acid Research and Advanced Derivatization
The trajectory of amino acid research points towards the creation of increasingly sophisticated and functionally diverse molecular building blocks. For This compound , future research endeavors are anticipated to concentrate on several key avenues of advanced derivatization:
Side-Chain Elaboration: A primary focus will likely be the development of synthetic methodologies to introduce a wide array of functional groups onto the pentanoic acid scaffold. This will involve the strategic attachment of aromatic, heterocyclic, or other pharmacologically relevant moieties to generate extensive libraries of novel γ-amino acid derivatives. These libraries will serve as a valuable resource for high-throughput screening in drug discovery campaigns, aiming to identify new lead compounds with superior efficacy and target specificity.
Backbone Engineering: The exploration of novel peptide backbone architectures incorporating γ-amino acids is a continuing trend. This includes the synthesis of "γ-AApeptides," which are oligomers of γ-substituted-N-acylated-N-aminoethyl amino acids. These peptidomimetics are notable for their exceptional resistance to enzymatic breakdown and their capacity to be rationally designed to replicate the structure and function of biologically active peptides.
Innovations in Synthesis: The pursuit of more efficient, cost-effective, and stereoselective synthetic routes to this compound and its derivatives remains a critical area of research. This encompasses the application of novel catalytic systems, including transition metal catalysis and biocatalysis, to enhance reaction yields, improve enantiomeric purity, and minimize the environmental footprint of the synthetic processes.
Applications in Material Science: The unique properties of chiral amino acids are increasingly being harnessed for the creation of advanced biomaterials and functional polymers. The well-defined stereochemistry of this compound can be leveraged in the synthesis of polymers with predictable self-assembly characteristics or in the fabrication of chiral surfaces for applications such as enantioselective chromatography.
The table below outlines the prospective research directions and the corresponding advanced derivatization strategies for this compound.
| Research Direction | Advanced Derivatization Strategy | Potential Applications |
| Drug Discovery | Synthesis of diverse libraries with varied side-chain functionalities. | Development of novel therapeutics for neurodegenerative disorders, oncology, and infectious diseases. |
| Peptidomimetics | Integration into γ-AApeptide backbones and cyclic peptidomimetic scaffolds. | Design of potent enzyme inhibitors and receptor modulators with enhanced in vivo stability. |
| Asymmetric Synthesis | Utilization as a chiral auxiliary or ligand in stereoselective transformations. | Facile and efficient synthesis of complex chiral molecules. |
| Biomaterials Science | Polymerization to form novel biodegradable and functional polymers. | Applications in tissue engineering, controlled drug release systems, and chiral separation technologies. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
